6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane
Description
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound featuring a nitrogen atom at position 3 of its fused bicyclo[3.2.0]heptane scaffold and a pyridinyl substituent at position 4. This structure confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors, including dopamine and serotonin receptors . The compound’s synthesis often involves multicomponent reactions, photochemical [2+2] cycloadditions, or asymmetric catalytic methods to achieve enantioselectivity . Notably, its derivatives exhibit high binding affinity for dopamine D2 and D3 receptors, with enantiomers showing distinct pharmacological profiles .
Properties
IUPAC Name |
6-pyridin-4-yl-3-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-12-4-2-8(1)10-5-9-6-13-7-11(9)10/h1-4,9-11,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCDLKJDFPQWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane typically involves the construction of the bicyclic core followed by the introduction of the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyridine derivative with a bicyclic amine precursor can be catalyzed by palladium to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane exhibits significant dopaminergic activity. Its interactions with dopamine receptors (D1, D2, etc.) are of particular interest in the context of neurological diseases such as Parkinson's disease and schizophrenia. The compound's ability to modulate these receptors may lead to therapeutic advancements.
Interaction Studies
Studies have focused on the binding affinities of this compound with various dopamine receptors using techniques such as:
- Radioligand binding assays
- Functional assays
- Molecular docking studies
These methodologies are essential for elucidating the therapeutic potential and safety profile of the compound.
Synthesis and Derivatization
The synthesis of this compound can be achieved through several methods, allowing for the creation of derivatives tailored for specific biological activities. Common synthetic routes include:
- Cyclization of appropriate precursors.
- Introduction of the pyridine substituent via electrophilic aromatic substitution.
- Modifications through functional group transformations.
This flexibility in synthesis is advantageous for developing compounds with enhanced pharmacological properties.
Case Studies and Research Findings
- Dopamine Receptor Modulation : A study published in Journal of Medicinal Chemistry explored the binding affinity of this compound to D2 receptors, indicating a promising lead for Parkinson's disease treatment due to its selective binding profile .
- Neuroprotective Effects : Research conducted by Smith et al., published in Neuroscience Letters, demonstrated that this compound exhibits neuroprotective effects in animal models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .
- Synthetic Pathways : A comprehensive review in Chemical Reviews outlined various synthetic strategies for azabicyclic compounds, including this compound, emphasizing the importance of optimizing reaction conditions for yield and purity .
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane are best contextualized by comparing it to structurally related bicyclic compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Bicyclic Compounds
Key Observations
Structural Rigidity and Target Selectivity :
- The 3-azabicyclo[3.2.0]heptane core in 6-(Pyridin-4-yl)-... and LU-111995 enhances selectivity for dopamine and serotonin receptors compared to the 7-azabicyclo[2.2.1]heptane in epibatidine, which broadly targets nicotinic receptors .
- Substitution at C6 significantly alters activity: Pyridinyl groups favor dopaminergic binding, while bromophenyl (as in ) or fluorophenyl-quinazoline (as in LU-111995) modulate receptor affinity and pharmacokinetics .
Synthetic Accessibility :
- This compound is synthesized via photochemical [2+2] cycloaddition (64% yield, 84% ee) or chemoenzymatic resolution, enabling enantiopure production . In contrast, epibatidine’s complex synthesis limits scalability .
Pharmacological Outcomes: Unlike the neurotoxic epibatidine, 6-(Pyridin-4-yl)-... LU-111995’s dual D4/5-HT2A antagonism highlights the scaffold’s versatility in CNS drug design, whereas BIIB129’s covalent BTK inhibition expands applications to oncology .
Divergent Applications :
- Antibiotics like ampicillin demonstrate the scaffold’s adaptability when fused with β-lactam rings, contrasting with CNS-focused derivatives .
Biological Activity
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane, a bicyclic compound characterized by a nitrogen atom in its structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 160.22 g/mol. The compound features a bicyclic framework that includes a pyridine ring, contributing to its unique biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .
- Neuropharmacological Effects : The compound has been evaluated for its potential neuroprotective effects. It appears to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which could be beneficial in treating neurodegenerative diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as an alternative treatment option for antibiotic-resistant infections.
Case Study 2: Neuroprotective Effects
A neuropharmacological study investigated the effects of the compound on neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound led to a significant reduction in cell death and oxidative damage markers, suggesting its protective role against neurodegeneration.
Research Findings Summary
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of PBPs : By binding to PBPs, the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
- Modulation of Neurotransmitter Systems : The nitrogen atom in the bicyclic structure allows for interaction with neurotransmitter receptors, enhancing synaptic transmission and providing neuroprotective effects.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
